4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine
CAS No.:
Cat. No.: VC16946990
Molecular Formula: C16H17ClN6O2
Molecular Weight: 360.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17ClN6O2 |
|---|---|
| Molecular Weight | 360.80 g/mol |
| IUPAC Name | 4-[8-chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine |
| Standard InChI | InChI=1S/C16H17ClN6O2/c1-24-9-11-8-12(17)13-14(19-11)15(22-4-6-25-7-5-22)21-16(20-13)23-3-2-18-10-23/h2-3,8,10H,4-7,9H2,1H3 |
| Standard InChI Key | BRYPVKKMCCJLBL-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=CC(=C2C(=N1)C(=NC(=N2)N3C=CN=C3)N4CCOCC4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a pyrido[3,2-d]pyrimidine scaffold, a bicyclic system fused from pyridine and pyrimidine rings. Key substituents include:
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Chlorine at position 8, enhancing electrophilic reactivity and bioavailability .
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Imidazol-1-yl at position 2, contributing to hydrogen-bonding interactions with biological targets .
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Methoxymethyl at position 6, improving solubility and metabolic stability .
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Morpholine at position 4, a saturated oxygen-containing heterocycle known to modulate pharmacokinetics .
The SMILES notation COCC1=CC(=C2C(=N1)C(=NC(=N2)N3C=CN=C3)N4CCOCC4)Cl and InChIKey BRYPVKKMCCJLBL-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic properties .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 360.80 g/mol |
| Formula | C₁₆H₁₇ClN₆O₂ |
| LogP (Predicted) | 2.1 ± 0.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 5 |
Derived from PubChem and Vulcanchem data , the compound exhibits moderate lipophilicity (LogP ~2.1), suggesting balanced membrane permeability. The presence of morpholine and methoxymethyl groups likely enhances aqueous solubility compared to non-polar analogs.
Synthesis and Manufacturing Processes
Synthetic Routes
While explicit details for this compound are proprietary, patent literature on analogous pyrido[3,2-d]pyrimidines suggests a multi-step synthesis:
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Core Formation: Cyclocondensation of 4-chloro-2-aminopyridine-3-carbonitrile with ethyl cyanoacetate under acidic conditions to yield the pyrido[3,2-d]pyrimidine backbone .
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Chlorination: Electrophilic substitution at position 8 using POCl₃ or N-chlorosuccinimide.
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Functionalization:
Purification and Characterization
Post-synthesis, purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. LC-MS and ¹H/¹³C NMR confirm identity, with key signals including:
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δ 3.6–4.0 ppm (morpholine and methoxymethyl groups).
Pharmacological Profile and Mechanism of Action
Cytotoxic Activity
Pyrido[3,2-d]pyrimidines are known PI3K/Akt/mTOR pathway inhibitors. The methoxymethyl group may enhance tumor cell penetration, while the morpholine ring improves target affinity . Preliminary assays on analogs show IC₅₀ values of 10–50 nM in breast and lung cancer lines .
Comparative Analysis with Analogous Compounds
| Compound | MW (g/mol) | LogP | Solubility (mg/mL) | IC₅₀ (LRRK2) |
|---|---|---|---|---|
| This Compound | 360.80 | 2.1 | 0.12 | Pending |
| GSK2578215A (Analog) | 387.84 | 3.2 | 0.08 | 6 nM |
| HG-10-102-01 (Analog) | 349.80 | 1.8 | 0.15 | 20 nM |
Data adapted from Vulcanchem and patent sources . This compound’s lower LogP compared to GSK2578215A suggests improved solubility, potentially reducing hepatotoxicity risks.
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